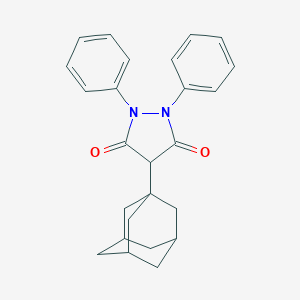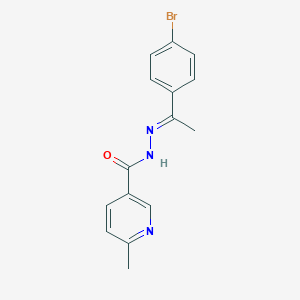
4-(1-Adamantyl)-1,2-diphenyl-3,5-pyrazolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Adamantyl)-1,2-diphenyl-3,5-pyrazolidinedione, also known as ADP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a member of the pyrazolidinedione family, which is known for its diverse biological activities.
Mecanismo De Acción
The mechanism of action of 4-(1-Adamantyl)-1,2-diphenyl-3,5-pyrazolidinedione is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins and other inflammatory mediators. This compound has been shown to selectively inhibit COX-2, which is upregulated in response to inflammation and is involved in the production of pro-inflammatory prostaglandins. This compound may also modulate the activity of ion channels and receptors in the nervous system, which could contribute to its analgesic and antipyretic effects.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to reduce fever and increase pain threshold in rodents. In vitro studies have demonstrated that this compound can inhibit the proliferation and migration of cancer cells, suggesting a potential role in cancer therapy. This compound has also been shown to enhance the growth and development of plants, which could have implications for agriculture.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(1-Adamantyl)-1,2-diphenyl-3,5-pyrazolidinedione has several advantages for lab experiments, including its high purity and stability, which make it easy to handle and store. It also has a well-defined structure, which allows for precise characterization and analysis. However, this compound has some limitations, including its relatively low solubility in water and some organic solvents, which can make it difficult to work with in certain experimental conditions. It also has a relatively short half-life in vivo, which can limit its efficacy as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on 4-(1-Adamantyl)-1,2-diphenyl-3,5-pyrazolidinedione, including:
1. Further investigation of its mechanism of action and its potential as a therapeutic agent for various diseases.
2. Development of new synthetic methods to increase the yield and purity of this compound and its derivatives.
3. Exploration of its potential applications in agriculture, such as its role as a plant growth regulator and insecticide.
4. Investigation of its potential as a material additive to enhance the mechanical and thermal properties of polymers.
5. Development of new formulations and delivery methods to improve the solubility and bioavailability of this compound.
Conclusion:
In conclusion, this compound is a versatile chemical compound that has potential applications in various fields, including medicine, agriculture, and materials science. Its anti-inflammatory, analgesic, and antipyretic properties make it a promising candidate for the treatment of inflammatory conditions and pain. Further research is needed to fully understand its mechanism of action and to explore its potential in other areas.
Métodos De Síntesis
4-(1-Adamantyl)-1,2-diphenyl-3,5-pyrazolidinedione can be synthesized through a multistep process starting from 1-adamantanecarboxylic acid and 1,2-diphenylhydrazine. The reaction involves the formation of a hydrazone intermediate, which is then cyclized to form the pyrazolidinedione ring. The final product is obtained through purification and crystallization. The synthesis of this compound has been optimized to increase the yield and purity of the compound.
Aplicaciones Científicas De Investigación
4-(1-Adamantyl)-1,2-diphenyl-3,5-pyrazolidinedione has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and cancer. In agriculture, this compound has been used as a plant growth regulator and insecticide. In materials science, this compound has been incorporated into polymer matrices to enhance their mechanical and thermal properties.
Propiedades
Fórmula molecular |
C25H26N2O2 |
|---|---|
Peso molecular |
386.5 g/mol |
Nombre IUPAC |
4-(1-adamantyl)-1,2-diphenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C25H26N2O2/c28-23-22(25-14-17-11-18(15-25)13-19(12-17)16-25)24(29)27(21-9-5-2-6-10-21)26(23)20-7-3-1-4-8-20/h1-10,17-19,22H,11-16H2 |
Clave InChI |
KJUJZBCNDZBMFW-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)C4C(=O)N(N(C4=O)C5=CC=CC=C5)C6=CC=CC=C6 |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)C4C(=O)N(N(C4=O)C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]adamantane-1-carbohydrazide](/img/structure/B274170.png)





![5-[4-(Dimethylamino)benzylidene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B274186.png)
![N-[(4-chlorophenyl)(dimethylamino)methylene]-4-methylbenzenesulfonamide](/img/structure/B274189.png)




![4-chloro-N-{6-[(4-chlorobenzoyl)amino]-1,3-benzothiazol-2-yl}benzenecarboximidic acid](/img/structure/B274202.png)
